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molecular formula C5H3FN4 B8581486 3-Amino-6-fluoro-2-pyrazine-carbonitrile

3-Amino-6-fluoro-2-pyrazine-carbonitrile

Cat. No. B8581486
M. Wt: 138.10 g/mol
InChI Key: UBOXQXCNYIHLBN-UHFFFAOYSA-N
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Patent
US06800629B2

Procedure details

In 5.0 mL of methanol was dissolved 0.24 g of 3-azido-6-fluoro-2-pyrazinecarbonitrile. After adding 0.075 g of lead-poisoned palladium-calcium carbonate at room temperature, hydrogen gas was introduced into the mixture at room temperature under a pressure of 1 atmosphere until the mixture became showing no further adsorption of hydrogen. After filtering off the insoluble matter from the reaction mixture, the filtrate was concentrated under reduced pressure. The residue thus obtained was purified by silica gel column chromatography [eluent: chloroform] to obtain 0.078 g of 3-amino-6-fluoro-2-pyrazinecarbonitrile as a yellow-colored solid product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-azido-6-fluoro-2-pyrazinecarbonitrile
Quantity
0.24 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.075 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[C:5]([C:11]#[N:12])=[N:6][C:7]([F:10])=[CH:8][N:9]=1)=[N+]=[N-].[H][H]>CO.C(=O)([O-])[O-].[Ca+2].[Pd+2].C(=O)([O-])[O-]>[NH2:1][C:4]1[C:5]([C:11]#[N:12])=[N:6][C:7]([F:10])=[CH:8][N:9]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
3-azido-6-fluoro-2-pyrazinecarbonitrile
Quantity
0.24 g
Type
reactant
Smiles
N(=[N+]=[N-])C=1C(=NC(=CN1)F)C#N
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0.075 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ca+2].[Pd+2].C([O-])([O-])=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the insoluble matter from the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography [eluent: chloroform]

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CN1)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.078 g
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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